1-(4-fluorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps, typically starting with the preparation of the indole nucleus. The synthetic route may include the following steps:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzyl halide in a nucleophilic substitution reaction.
Hydroxylation and Ketone Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalytic processes and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential in biological assays for its antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
Properties
Molecular Formula |
C25H20FNO3 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H20FNO3/c26-18-12-9-16(10-13-18)15-27-22-8-4-3-7-20(22)25(30,24(27)29)21-14-11-17-5-1-2-6-19(17)23(21)28/h1-10,12-13,21,30H,11,14-15H2 |
InChI Key |
KYGMCZAAGMBXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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